Stannane, tributyl-1-octynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl-1-octynyl- is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including stannane derivatives, have been extensively studied due to their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of stannane, tributyl-1-octynyl- typically involves the reaction of tributyltin hydride with 1-octyne under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or by irradiation with light to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of stannane, tributyl-1-octynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, tributyl-1-octynyl- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Cyclization: It is involved in intramolecular radical cyclization reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: Reagents such as Grignard reagents and organolithium compounds are frequently used.
Cyclization: Conditions often involve the use of radical initiators like AIBN or photochemical activation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield hydrocarbons, while substitution reactions can produce a wide range of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl-1-octynyl- has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules due to its ability to participate in radical reactions.
Materials Science: It is utilized in the development of advanced materials, such as organotin-based polymers and nanomaterials.
Biological Studies: Research has explored its potential use in biological systems, particularly in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of stannane, tributyl-1-octynyl- involves the formation of stannyl radicals, which are highly reactive intermediates. These radicals can undergo various transformations, including hydrogen abstraction, addition to double bonds, and cyclization . The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Similar in structure but lacks the octynyl group, making it less versatile in certain reactions.
Tetraalkynylstannanes: These compounds contain multiple alkynyl groups and are used in Stille cross-coupling reactions.
Organotin Halides: These compounds have halide substituents and are known for their high toxicity and reactivity.
Uniqueness: Stannane, tributyl-1-octynyl- is unique due to its specific combination of tributyltin and octynyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions, including reduction, substitution, and cyclization, makes it a valuable reagent in both academic and industrial research .
Eigenschaften
IUPAC Name |
tributyl(oct-1-ynyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h3,5-8H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGWLVYGXCXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#C[Sn](CCCC)(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472564 |
Source
|
Record name | Stannane, tributyl-1-octynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113794-23-3 |
Source
|
Record name | Stannane, tributyl-1-octynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.